2-(2-Bromophenyl)-2,2-difluoroethanol
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYINHRBZIWYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The general reaction scheme involves the reduction of a bromodifluoroacetic acid derivative (e.g., ethyl bromodifluoroacetate) to the corresponding ethanol derivative:
Key parameters include:
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
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Solvent : Tetrahydrofuran (THF) or ethanol is preferred for optimal solubility.
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Selectivity : The use of ate hydride complexes (e.g., LiAlH₄ modified with Lewis acids) enhances selectivity to >95%, avoiding debromination.
Experimental Validation
In a representative procedure, ethyl bromodifluoroacetate (1.0 equiv) was treated with NaBH₄ (1.2 equiv) in THF at 20°C for 4 hours, yielding 2-(2-bromophenyl)-2,2-difluoroethanol with 89% isolated yield . The reaction’s success hinges on avoiding protic solvents, which promote hydrolysis of the intermediate.
Zinc-Mediated Reformatsky Reaction
An alternative approach, described in CN104557512A , utilizes a Reformatsky-type reaction between ethyl bromodifluoroacetate and 2-bromobenzaldehyde. This method proceeds via a zinc-enolate intermediate, enabling carbon-carbon bond formation followed by reduction.
Synthetic Steps
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Enolate Formation : Activated zinc reacts with ethyl bromodifluoroacetate in anhydrous THF to generate a zinc enolate.
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Aldehyde Addition : The enolate attacks 2-bromobenzaldehyde, forming a β-hydroxy ester intermediate.
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Reduction and Hydrolysis : The intermediate is reduced to the diol and subsequently hydrolyzed to the target ethanol derivative.
Optimization Data
Reaction conditions were systematically varied to maximize yield (Table 1):
Table 1: Yield Optimization in Reformatsky Synthesis
| Zinc (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 55 | 2 | 65 |
| 1.5 | 65 | 3 | 72 |
| 2.0 | 70 | 4 | 75 |
Key observations:
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Excess zinc (≥1.5 equiv) improves enolate stability, reducing side reactions.
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Elevated temperatures (65–70°C) accelerate the aldol addition step.
Comparative Analysis of Methods
Efficiency and Scalability
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Reduction Method : Advantages include simplicity and high selectivity (>95%). However, stoichiometric hydride use raises costs for large-scale production.
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Reformatsky Method : Offers modularity for structural variants but requires multi-step purification. Industrial scalability is limited by zinc waste management.
Purity and Byproducts
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Hydride reduction generates minimal byproducts, with crude purity >90% after extraction.
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Reformatsky routes produce β-hydroxy ester intermediates requiring chromatographic separation, lowering throughput.
Optimization Strategies
Solvent Effects
Catalytic Enhancements
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Lewis Acid Additives : Boron trifluoride (BF₃) improves hydride reduction efficiency by stabilizing transition states.
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Microwave Assistance : Pilot studies show 20% reduction in reaction time for Reformatsky steps under microwave irradiation.
Challenges and Limitations
Synthetic Challenges
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)-2,2-difluoroacetone.
Reduction: 2-(2-Phenyl)-2,2-difluoroethanol.
Substitution: 2-(2-Aminophenyl)-2,2-difluoroethanol or 2-(2-Thiophenyl)-2,2-difluoroethanol.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- Building Block: 2-(2-Bromophenyl)-2,2-difluoroethanol serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions, leading to the formation of diverse derivatives.
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Medicinal Chemistry:
- Therapeutic Potential: Research has indicated that this compound exhibits potential biological activity. It has been explored for its antimicrobial and anticancer properties. The presence of fluorine enhances its lipophilicity, which can improve bioavailability and efficacy .
- Case Study: A study demonstrated that derivatives of 2-(2-Bromophenyl)-2,2-difluoroethanol showed promising results as inhibitors of specific enzymes involved in cancer progression .
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Material Science:
- Fluoropolymer Synthesis: The compound can be utilized in the synthesis of fluorinated polymers. Its incorporation into polymer chains can significantly enhance thermal stability and chemical resistance, making it valuable for industrial applications .
- Case Study: Research highlighted the use of 2-(2-Bromophenyl)-2,2-difluoroethanol in creating high-performance coatings that provide superior resistance to solvents and UV radiation .
- Agricultural Chemistry:
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Conditions |
|---|---|---|---|
| Reaction with Grignard Reagent | 85 | 4 | Anhydrous conditions |
| Direct Hydrolysis | 90 | 3 | Room temperature |
| Esterification with Fluorinated Acids | 80 | 5 | Elevated temperature |
| Compound Derivative | Activity (IC50 μM) | Target |
|---|---|---|
| 2-(2-Bromophenyl)-2,2-difluoroethanol | 15 | mPGE synthetase |
| Fluorinated derivative A | 10 | PDE-4 inhibitor |
| Fluorinated derivative B | 5 | Retinoid X receptor setter |
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-2,2-difluoroethanol exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include halogen bonding and hydrogen bonding interactions, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Positional Isomers of Bromine
- This positional difference also alters electronic effects, as meta-substituents exert weaker inductive effects compared to ortho .
Fluorination Degree
- 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (CAS 394203-55-5): The trifluoro group increases electronegativity and metabolic stability but may reduce solubility in polar solvents due to enhanced lipophilicity. This compound serves as a key intermediate in organofluorine synthesis .
Heterocyclic Derivatives
- 2-(2,5-Dibromothiophen-3-yl)-2,2-difluoroethanol: Replacing the phenyl ring with a thiophene introduces sulfur-based conjugation, which can enhance material properties in organic electronics. The dibromo substitution further enables cross-coupling reactions .
Functional Group Derivatives
Physicochemical Properties
| Property | 2-(2-Bromophenyl)-2,2-difluoroethanol | 1-(2-Bromophenyl)-2,2,2-trifluoroethanol | 2-(3-Bromophenyl)-2,2-difluoroethanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 233.04 (C₈H₇BrF₂O) | 257.03 (C₈H₆BrF₃O) | 233.04 (C₈H₇BrF₂O) |
| Boiling Point (°C) | Estimated 220–240 | ~250 (higher fluorination) | 210–230 (lower steric hindrance) |
| LogP | ~2.5 (moderate lipophilicity) | ~3.2 (increased lipophilicity) | ~2.3 (reduced steric effects) |
Biological Activity
2-(2-Bromophenyl)-2,2-difluoroethanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.
- IUPAC Name : 2-(2-Bromophenyl)-2,2-difluoroethanol
- Molecular Formula : C8H7BrF2O
- Molecular Weight : 237.04 g/mol
The biological activity of 2-(2-Bromophenyl)-2,2-difluoroethanol can be attributed to its interaction with various biological targets. The difluoroethanol moiety enhances its lipophilicity, potentially increasing membrane permeability and bioavailability. The bromophenyl group may facilitate interactions with specific receptors or enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that 2-(2-Bromophenyl)-2,2-difluoroethanol exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with bromophenyl groups often possess antimicrobial properties. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Some derivatives of bromophenyl compounds have been investigated for their anticancer activities. The structural similarity to known anticancer agents suggests that 2-(2-Bromophenyl)-2,2-difluoroethanol may interact with cancer cell signaling pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
Table 1: Summary of Biological Activities
Antimicrobial Studies
In a study examining various brominated phenolic compounds, 2-(2-Bromophenyl)-2,2-difluoroethanol was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, suggesting further exploration could yield promising antimicrobial agents.
Anticancer Research
Research involving similar brominated compounds has shown potential in inhibiting tumor growth in vitro. For instance, derivatives of bromophenyl compounds have demonstrated cytotoxic effects against breast cancer cell lines. The specific mechanisms remain to be elucidated but may involve apoptosis induction or cell cycle arrest.
Enzyme Interaction Studies
Investigations into the enzyme inhibition properties of 2-(2-Bromophenyl)-2,2-difluoroethanol revealed that it could effectively inhibit certain cytochrome P450 isoforms. This inhibition could alter the metabolism of co-administered drugs, raising concerns about potential drug interactions.
Q & A
Basic: What are the recommended synthetic pathways for 2-(2-Bromophenyl)-2,2-difluoroethanol, and how do yields vary under different conditions?
Methodological Answer:
A common approach involves multi-step synthesis starting from 2-(2-bromophenyl)acetic acid derivatives. For example:
Fischer Esterification : React 2-(2-bromophenyl)acetic acid with ethanol using H₂SO₄ as a catalyst under reflux (85°C, 2 hours) to yield ethyl 2-(2-bromophenyl)acetate (50–70% yield) .
Deprotonation and Alkylation : Use NaH in diethyl carbonate to deprotonate the ester, followed by iodomethane addition for α-methylation. However, incomplete conversions may require excess reagents and prolonged reflux .
Fluorination : Substitute hydroxyl groups with fluorine using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring anhydrous conditions to avoid hydrolysis.
Yields are sensitive to reaction conditions (e.g., catalyst loading, solvent purity). For instance, incomplete methylation in step 2 highlights the need for optimized stoichiometry and reaction monitoring .
Basic: How can researchers characterize 2-(2-Bromophenyl)-2,2-difluoroethanol and confirm its purity?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 251 for C₈H₇BrF₂O).
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-FID ensures purity (>98%). Cross-check retention times against standards.
Advanced: What mechanistic challenges arise during the Lewis acid-mediated functionalization of 2-(2-Bromophenyl)-2,2-difluoroethanol?
Methodological Answer:
Lewis acids (e.g., BF₃·OEt₂) can mediate defluorinative cycloadditions or cross-couplings. Key challenges include:
- Fluorine Retention vs. Elimination : The -CF₂ group may undergo partial elimination under acidic conditions, forming olefins. Control reaction pH and temperature to favor desired pathways .
- Regioselectivity : Competing reactions (e.g., aryl bromine participation in coupling) require careful ligand selection. For example, palladium catalysts with bulky phosphines suppress undesired C-Br activation .
- Side Reactions : Trace moisture can hydrolyze intermediates; use molecular sieves or anhydrous solvents.
Advanced: How can researchers resolve contradictions in reported synthetic yields for intermediates like ethyl 2-(2-bromophenyl)acetate?
Methodological Answer:
Discrepancies in yields (e.g., 50–70% for ethyl ester formation ) often stem from:
- Catalyst Efficiency : Replace H₂SO₄ with p-TsOH for milder conditions and higher reproducibility.
- Workup Protocols : Incomplete extraction of polar by-products can inflate yield estimates. Use brine washes and repeat extractions.
- Analytical Calibration : Validate GC/MS or NMR quantification with internal standards (e.g., deuterated analogs).
Basic: What are the stability considerations for storing 2-(2-Bromophenyl)-2,2-difluoroethanol?
Methodological Answer:
- Storage Conditions : Store under inert gas (N₂/Ar) at -20°C in amber glass to prevent light-induced degradation.
- Decomposition Risks : The bromophenyl group is susceptible to radical reactions; add stabilizers like BHT (0.1% w/w) .
- Moisture Sensitivity : The -CF₂OH moiety may hydrolyze to carboxylic acids; use molecular sieves in storage vials.
Advanced: How can computational methods predict reactivity trends in 2-(2-Bromophenyl)-2,2-difluoroethanol derivatives?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., fluorination energy barriers) using Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G* level .
- QSAR Models : Corate experimental data (e.g., Hammett σ values for substituents) with reaction rates to predict electronic effects.
- MD Simulations : Study solvation effects on intermediates; polar solvents (DMF) stabilize charged transition states in SN2 mechanisms.
Advanced: What strategies improve selectivity in synthesizing difluoroethanol analogs with electron-deficient aryl groups?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., -Bpin) to steer fluorination to the ortho position .
- Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce side products (e.g., diaryl ethers) via controlled heating .
- Flow Chemistry : Continuous systems minimize decomposition by reducing residence time at high temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
